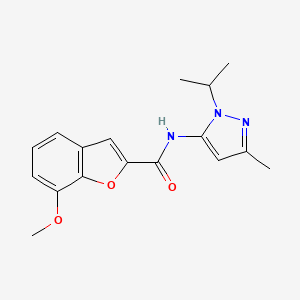

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-7-methoxybenzofuran-2-carboxamide

CAS No.: 1171055-22-3

Cat. No.: VC6035969

Molecular Formula: C17H19N3O3

Molecular Weight: 313.357

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1171055-22-3 |

|---|---|

| Molecular Formula | C17H19N3O3 |

| Molecular Weight | 313.357 |

| IUPAC Name | 7-methoxy-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)-1-benzofuran-2-carboxamide |

| Standard InChI | InChI=1S/C17H19N3O3/c1-10(2)20-15(8-11(3)19-20)18-17(21)14-9-12-6-5-7-13(22-4)16(12)23-14/h5-10H,1-4H3,(H,18,21) |

| Standard InChI Key | XQVAHQPBMKIYLM-UHFFFAOYSA-N |

| SMILES | CC1=NN(C(=C1)NC(=O)C2=CC3=C(O2)C(=CC=C3)OC)C(C)C |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name, 7-methoxy-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)-1-benzofuran-2-carboxamide, reflects its three core components:

-

Benzofuran moiety: A bicyclic structure comprising a fused benzene and furan ring, substituted with a methoxy group (–OCH) at the 7-position.

-

Pyrazole ring: A five-membered diunsaturated ring with two adjacent nitrogen atoms, substituted with an isopropyl group (–CH(CH)) at the 1-position and a methyl group (–CH) at the 3-position.

-

Carboxamide linker: Connects the benzofuran and pyrazole units via a –CONH– group.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS No. | 1171055-22-3 |

| Molecular Formula | |

| Molecular Weight | 313.357 g/mol |

| IUPAC Name | 7-methoxy-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)-1-benzofuran-2-carboxamide |

| SMILES | CC1=NN(C(=C1)NC(=O)C2=CC3=C(O2)C(=CC=C3)OC)C(C)C |

| InChIKey | XQVAHQPBMKIYLM-UHFFFAOYSA-N |

The methoxy group enhances lipophilicity, potentially improving membrane permeability, while the pyrazole ring contributes to hydrogen-bonding capabilities .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically starting with the preparation of the benzofuran-2-carboxylic acid derivative and the 1-isopropyl-3-methyl-1H-pyrazol-5-amine intermediate. Key steps include:

-

Coupling Reaction: Activation of the carboxylic acid (e.g., using thionyl chloride or carbodiimides) followed by amide bond formation with the pyrazole amine.

-

Solvent and Catalyst Selection: Polar aprotic solvents like dimethylformamide (DMF) and catalysts such as 4-dimethylaminopyridine (DMAP) are employed to optimize yield.

-

Temperature Control: Reactions are conducted under controlled temperatures (often 0–25°C) to minimize side reactions like hydrolysis or decomposition.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Carboxylic Acid Activation | SOCl, reflux, 2h | 85–90 |

| Amide Coupling | Pyrazole amine, DMF, DMAP, 0°C | 70–75 |

| Purification | Column chromatography (SiO, hexane/EtOAc) | >95 purity |

Challenges include the sensitivity of the methoxy group to strong acids/bases and the need for rigorous purification to isolate the target compound.

Research Gaps and Future Directions

Unanswered Questions

-

Solubility and Pharmacokinetics: Experimental solubility data are unavailable, hindering formulation studies.

-

Target Identification: No published studies confirm specific protein interactions or mechanistic pathways.

-

Toxicological Profile: Cytotoxicity and off-target effects remain uncharacterized.

Recommended Studies

-

In Silico Screening: Molecular docking against kinases, GPCRs, and microbial enzymes to prioritize targets.

-

In Vitro Assays: Antiproliferative, antimicrobial, and anti-inflammatory activity screens.

-

ADMET Profiling: Absorption, distribution, metabolism, excretion, and toxicity studies in model systems.

Comparative Analysis with Structural Analogs

Role of the Methoxy Group

Removing the 7-methoxy group (as in N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide, PubChem CID 42110613) reduces molecular weight to 283.32 g/mol and alters electronic properties, potentially affecting target affinity .

Nitroheterocyclic Derivatives

Compounds like 5-(5-nitrothiophen-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole demonstrate antitubercular activity (MIC = 5.71 μM) via nitro reduction, suggesting a pathway for modifying the benzofuran core .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume